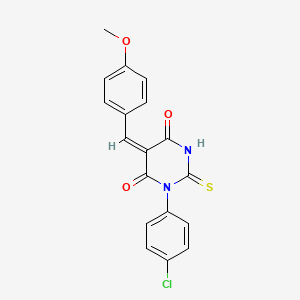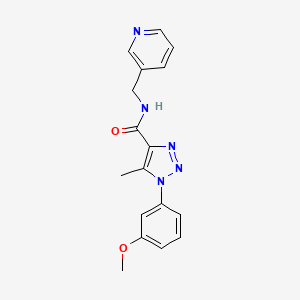![molecular formula C17H19ClO3 B5164065 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene, also known as carvedilol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. In addition to its clinical use, carvedilol has been extensively studied in scientific research due to its potential therapeutic benefits in various diseases.
Mécanisme D'action
Carvedilol acts as a non-selective beta-blocker, blocking both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 adrenergic receptor blocking properties. By blocking these receptors, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene reduces the effects of the sympathetic nervous system, including heart rate, blood pressure, and cardiac output. In addition, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has antioxidant properties and can scavenge free radicals, reducing oxidative stress.
Biochemical and physiological effects:
Carvedilol has been shown to have several biochemical and physiological effects, including reducing heart rate, blood pressure, and cardiac output. It also improves left ventricular function, reduces oxidative stress, and improves insulin sensitivity. Carvedilol has been found to have a favorable safety profile, with few adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has several advantages for lab experiments, including its well-established safety profile and availability as a commercial medication. However, its low solubility in water can make it difficult to administer in certain experimental settings. In addition, its non-specific binding to adrenergic receptors can make it challenging to isolate the effects of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene on specific pathways.
Orientations Futures
There are several future directions for 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene research. One area of interest is its potential use in combination with other medications for the treatment of heart failure and hypertension. Another area of research is the potential use of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene in the prevention and treatment of cancer. Additionally, there is ongoing research into the mechanisms of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene's antioxidant effects and its potential use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
Carvedilol can be synthesized through a multi-step process starting with 3,5-dimethoxybenzaldehyde. The synthesis involves the formation of an ether linkage between 2-(2-ethoxyphenoxy)ethanol and 3,5-dimethoxybenzaldehyde, followed by the introduction of a chlorine atom at the para position of the benzene ring. The final step involves the alkylation of the resulting intermediate with 2-methylbenzyl chloride. The yield of 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene synthesis is typically around 50%.
Applications De Recherche Scientifique
Carvedilol has been studied extensively for its potential therapeutic benefits in various diseases, including heart failure, hypertension, diabetes, and cancer. In heart failure, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been shown to improve left ventricular function and reduce mortality rates. In hypertension, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been found to be effective in reducing blood pressure and improving endothelial function. In diabetes, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been shown to improve insulin sensitivity and reduce oxidative stress. In cancer, 4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has been studied for its potential anti-tumor effects, including inhibition of angiogenesis and tumor cell proliferation.
Propriétés
IUPAC Name |
4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-19-16-6-4-5-7-17(16)21-11-10-20-15-9-8-14(18)12-13(15)2/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTZVTJLXZILET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5163985.png)
![tetraethyl 8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5163993.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5164000.png)
![3-methyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5164005.png)


![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5164048.png)

![methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate](/img/structure/B5164054.png)
![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)
![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)
![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)